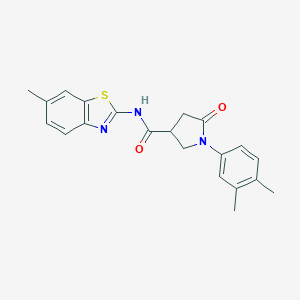
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that belongs to the class of pyrrolidinecarboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. It may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can induce apoptosis (programmed cell death) in cancer cells. It may also cause cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels). Moreover, it has been found to exhibit low toxicity towards normal cells, making it a potential candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is its ease of synthesis and availability. It can be synthesized using simple and cost-effective methods. However, its solubility in water is limited, which may pose a challenge in certain experiments. Moreover, its mechanism of action is not fully understood, which may hinder its further development.
Direcciones Futuras
There are several future directions for the research on 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One of the potential directions is to investigate its potential as a drug candidate for breast cancer treatment. Moreover, its antifungal and antibacterial properties can be further explored for the development of new antimicrobial agents. Furthermore, its mechanism of action can be elucidated through further studies, which may lead to the discovery of new targets for cancer therapy.
Métodos De Síntesis
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can be achieved through various methods. One of the most commonly used methods is the reaction between 1-(3-chlorophenyl)-3-pyrrolidinecarboxylic acid and 4-methylphenylacetyl chloride in the presence of a suitable base. The reaction proceeds under mild conditions and yields the desired compound in good yield.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. Moreover, it has also been found to exhibit antifungal and antibacterial properties.
Propiedades
Nombre del producto |
2-(4-Methylphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C20H18ClNO4 |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c1-13-5-7-14(8-6-13)18(23)12-26-20(25)15-9-19(24)22(11-15)17-4-2-3-16(21)10-17/h2-8,10,15H,9,11-12H2,1H3 |
Clave InChI |
PKRHGIQINCVCOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)



![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)





